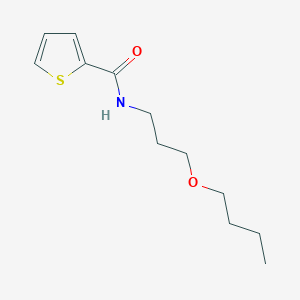
N-(3-butoxypropyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-butoxypropyl)-2-thiophenecarboxamide, commonly known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTC is a thiophene derivative that has been synthesized using a variety of methods, including the reaction of 2-bromo-thiophene with 3-butoxypropylamine.
Wirkmechanismus
The mechanism of action of BPTC is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by BPTC leads to the accumulation of acetylated histones, which results in the activation of genes involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BPTC has been found to have various biochemical and physiological effects. In cancer cells, BPTC induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. BPTC has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, BPTC has been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
BPTC has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for investigating the mechanisms of cancer cell growth and apoptosis. BPTC is also relatively stable and can be stored for long periods of time. However, there are also limitations to using BPTC in lab experiments. It is a toxic compound that requires careful handling, and its effects on normal cells and tissues are not fully understood.
Zukünftige Richtungen
For research include the development of more potent and selective HDAC inhibitors, investigation of the effects of BPTC on other diseases, and the use of BPTC in combination with other chemotherapeutic agents.
Synthesemethoden
BPTC has been synthesized using various methods, including the reaction of 2-bromo-thiophene with 3-butoxypropylamine. This reaction yields BPTC as a white crystalline solid with a melting point of 70-73°C. The purity of the compound can be determined using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
BPTC has been investigated for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that BPTC inhibits the growth of cancer cells in vitro and in vivo. It has been found to be effective against various types of cancer, including breast, lung, and colon cancer. BPTC has also been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(3-butoxypropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-2-3-8-15-9-5-7-13-12(14)11-6-4-10-16-11/h4,6,10H,2-3,5,7-9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDNZTVXVBATOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B4887451.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4887456.png)
![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)

![2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4887476.png)
![1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4887503.png)
![methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887509.png)
![3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4887521.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)
![1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4887558.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4887565.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B4887567.png)